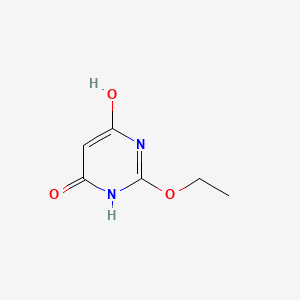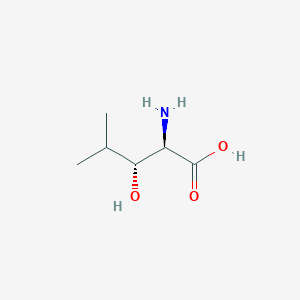
4,6-二碘嘧啶-5-胺
描述
4,6-Diiodopyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C4H3I2N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two iodine atoms at positions 4 and 6 and an amino group at position 5 on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
4,6-Diiodopyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of infectious diseases and cancer.
Industry: Used in the production of pharmaceuticals, agrochemicals, and materials science for the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodopyrimidin-5-amine typically involves the iodination of pyrimidine derivatives. One common method is the reaction of 5-aminopyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at positions 4 and 6.
Industrial Production Methods: Industrial production of 4,6-Diiodopyrimidin-5-amine may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels. Techniques such as recrystallization, chromatography, and distillation are commonly employed in the industrial production process.
化学反应分析
Types of Reactions: 4,6-Diiodopyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction Reactions: The amino group at position 5 can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide, nitric acid; carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
- Substituted pyrimidines with various functional groups at positions 4 and 6.
- Nitro or amine derivatives at position 5.
作用机制
The mechanism of action of 4,6-Diiodopyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. The presence of iodine atoms enhances its binding affinity to target proteins, making it a potent bioactive molecule.
相似化合物的比较
5-Amino-4,6-dichloropyrimidine: Similar structure with chlorine atoms instead of iodine. It is used in the synthesis of antiviral and anticancer agents.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups at positions 4 and 6. It is investigated for its potential as an anti-inflammatory and antiviral agent.
4,6-Dichloro-5-nitropyrimidine: Contains nitro and chlorine groups. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4,6-Diiodopyrimidin-5-amine is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atoms enhance its ability to participate in various chemical reactions and increase its binding affinity to biological targets, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
4,6-diiodopyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3I2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCUYWBKUSVPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3I2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473304 | |
| Record name | 4,6-diiodopyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454685-58-6 | |
| Record name | 4,6-diiodopyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















